molecular formula C12H23NO2 B2923938 Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate CAS No. 2248310-97-4

Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Cat. No. B2923938
CAS RN: 2248310-97-4
M. Wt: 213.321
InChI Key: YVYCBIZTJQTLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, also known as tert-leucine, is a non-proteinogenic amino acid. This compound has gained significant attention in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not fully understood. However, it is believed that the unique structural properties of this compound contribute to its ability to enhance the stability and bioactivity of peptides. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes.
Biochemical and Physiological Effects:
Tert-leucine has been shown to have a variety of biochemical and physiological effects. In one study, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate was found to enhance the stability of a peptide sequence, leading to increased bioactivity. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes. Additionally, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has been found to have antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in lab experiments is its unique structural properties, which can enhance the stability and bioactivity of peptides. Additionally, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is relatively easy to synthesize, making it readily available for use in research studies. However, one limitation is that the mechanism of action of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research involving Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. One potential area of study is the development of novel drug delivery systems using Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of peptide chemistry. Finally, the antioxidant properties of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate may have potential therapeutic applications, and further research in this area is warranted.
Conclusion:
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, or Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, is a non-proteinogenic amino acid with unique structural properties that have gained significant attention in scientific research. Its potential applications in the field of peptide chemistry, drug delivery systems, and organic synthesis make it a valuable tool for researchers. While further research is needed to fully understand the mechanism of action and potential applications of this compound, its unique properties make it a promising area of study for the future.

Synthesis Methods

Tert-leucine can be synthesized through a multistep process, starting with the reaction of tert-butyl acrylate with methylmagnesium bromide to form tert-butyl 2-methyl-3-oxobutanoate. This intermediate is then reacted with cyclopentanone to form tert-butyl 1-cyclopentanone-2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with ammonia to form tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

Scientific Research Applications

Tert-leucine has been used in a variety of scientific research studies. One notable application is in the field of peptide chemistry, where Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has been incorporated into peptide sequences to enhance their stability and bioactivity. Tert-leucine has also been used in the development of novel drug delivery systems and as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)8-6-7-11(12,4)5/h6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYCBIZTJQTLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.